3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS No.:
Cat. No.: VC13579244
Molecular Formula: C7H3Br2N3O3
Molecular Weight: 336.92 g/mol
* For research use only. Not for human or veterinary use.
![3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one -](/images/structure/VC13579244.png)
Specification
Molecular Formula | C7H3Br2N3O3 |
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Molecular Weight | 336.92 g/mol |
IUPAC Name | 3,3-dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2-one |
Standard InChI | InChI=1S/C7H3Br2N3O3/c8-7(9)4-3(12(14)15)1-2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13) |
Standard InChI Key | RLXXOYWALDXSLV-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br |
Canonical SMILES | C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring. Key structural elements include:
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Bromine atoms at positions 3 and 3', introducing steric bulk and electrophilic reactivity.
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A nitro group at position 4, enhancing electron-withdrawing effects and directing substitution patterns.
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A lactam moiety at position 2, enabling hydrogen bonding and coordination chemistry.
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₃Br₂N₃O₃ | |
Molecular Weight | 336.92 g/mol | |
IUPAC Name | 3,3-dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2-one | |
Canonical SMILES | C1=CN=C2C(=C1N+[O-])C(C(=O)N2)(Br)Br | |
InChIKey | RLXXOYWALDXSLV-UHFFFAOYSA-N |
The X-ray crystallographic data for this compound remains unpublished, but computational models predict a planar bicyclic system with bond angles consistent with aromatic stabilization .
Synthesis and Reactivity
Synthetic Routes
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Cyclocondensation reactions between aminopyridines and α-halo carbonyl compounds.
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Halogenation of preformed pyrrolopyridines using brominating agents like PBr₃ or N-bromosuccinimide.
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Nitration via mixed acid (HNO₃/H₂SO₄) at electrophilic positions activated by electron-donating groups .
A plausible multi-step synthesis could involve:
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Formation of the pyrrolopyridinone core via Knorr-type cyclization.
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Sequential bromination at the 3-position using dibromine under controlled conditions.
Reactivity Hotspots
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Bromine atoms: Susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols.
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Nitro group: Reducible to an amine using H₂/Pd-C, enabling further functionalization.
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Lactam carbonyl: Participates in condensation reactions with hydrazines or hydroxylamines.
Physicochemical Properties
Experimental data on solubility, melting point, and stability are absent from current literature. Predictive models suggest:
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LogP: ~2.1 (moderate lipophilicity due to bromine atoms).
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Aqueous Solubility: <1 mg/mL at 25°C, necessitating DMSO or DMA for dissolution .
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Thermal Stability: Decomposition expected above 200°C based on analogous nitroheterocycles.
Compound | Target | IC₅₀ (μM) | Source |
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3-Bromo-1H-pyrrolo[2,3-b]pyridine | JAK2 kinase | 0.45 | |
4-Nitro-pyrrolo[3,2-c]pyridine | E. coli dihydrofolate reductase | 12.3 | |
3,5-Dibromo-7-azaindole | DNA polymerase η | 8.9 |
Challenges and Future Directions
Knowledge Gaps
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Synthetic reproducibility: No peer-reviewed procedures confirm the compound’s preparation.
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ADMET profiling: Absorption, distribution, metabolism, excretion, and toxicity parameters remain uncharacterized.
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Target validation: Hypothesized biological targets require experimental verification via enzymatic assays.
Research Priorities
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Optimize synthesis: Develop scalable routes with >70% yield and chromatography-free purification.
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Crystallographic studies: Resolve three-dimensional structure to guide drug design.
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High-throughput screening: Evaluate libraries containing this scaffold against cancer, infectious disease, and inflammation targets .
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